molecular formula C23H26N2O3 B2718157 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one CAS No. 847379-91-3

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No.: B2718157
CAS No.: 847379-91-3
M. Wt: 378.472
InChI Key: JTLYLIWWPNIZKT-UHFFFAOYSA-N
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Description

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is substituted with various functional groups, including a hydroxy group, a methyl group, a phenyl group, and an ethylpiperazinylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the chromen-4-one core. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases or other key enzymes involved in cell cycle regulation, thereby exerting its anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-3-24-11-13-25(14-12-24)15-19-20(26)10-9-18-22(27)21(16(2)28-23(18)19)17-7-5-4-6-8-17/h4-10,26H,3,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLYLIWWPNIZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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